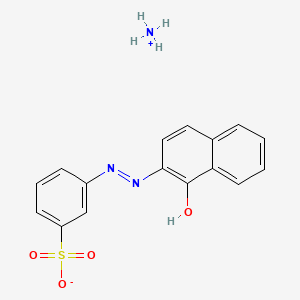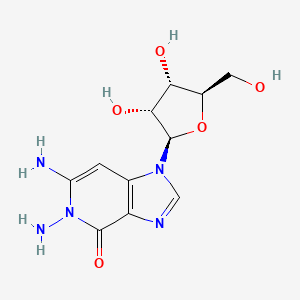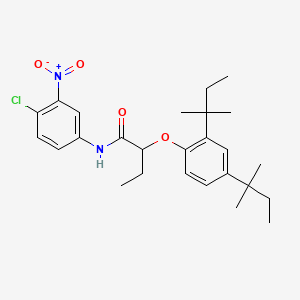
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is commonly used as a dye and a pH indicator due to its ability to change color in response to pH variations. The compound has the molecular formula C16H15N3O4S and a molar mass of 345.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1-hydroxy-2-naphthalene to form the azo compound.
The reaction conditions usually involve maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline and naphthol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline and naphthol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile industry for dyeing fabrics and in the manufacture of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH of the environment. The molecular targets and pathways involved include interactions with hydrogen ions and changes in the electronic structure of the compound.
Comparación Con Compuestos Similares
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate can be compared with other azo dyes such as:
Methyl Orange: Another pH indicator with a similar azo structure but different color change range.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
The uniqueness of this compound lies in its specific color change properties and its applications in both analytical and industrial contexts.
Propiedades
Número CAS |
83006-61-5 |
|---|---|
Fórmula molecular |
C16H15N3O4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
azanium;3-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.H3N/c19-16-14-7-2-1-4-11(14)8-9-15(16)18-17-12-5-3-6-13(10-12)23(20,21)22;/h1-10,19H,(H,20,21,22);1H3 |
Clave InChI |
CCAGIYLSVRBTBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)








